

# Comparative Analysis of Gadosircoclamide and Gadobutrol: A Data-Driven Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Gadosircoclamide**

Cat. No.: **B15550440**

[Get Quote](#)

A direct comparative analysis between **Gadosircoclamide** and Gadobutrol is not feasible at this time due to a significant disparity in publicly available data. While Gadobutrol is a well-established and extensively studied gadolinium-based contrast agent (GBCA) with a wealth of experimental and clinical data, **Gadosircoclamide** appears to be a research or developmental compound with limited to no published scientific literature on its performance and safety profile.

This guide will provide a comprehensive overview of the available data for Gadobutrol, including its key performance characteristics and the methodologies used to assess them. Basic identifying information for **Gadosircoclamide** is also included to the extent that it is available.

## Gadobutrol: A Comprehensive Overview

Gadobutrol is a second-generation, extracellular, non-ionic, macrocyclic gadolinium-based contrast agent used to enhance contrast in magnetic resonance imaging (MRI) and magnetic resonance angiography (MRA).<sup>[1][2]</sup> Its macrocyclic structure provides high kinetic and thermodynamic stability, which is associated with a lower risk of gadolinium ion release compared to linear agents.<sup>[3][4]</sup>

## Physicochemical Properties and Relaxivity

A key performance indicator for a T1 contrast agent is its relaxivity ( $r_1$ ), which measures the agent's efficiency in shortening the spin-lattice relaxation time of water protons, leading to a brighter signal in T1-weighted images. Gadobutrol is known for its high T1 relaxivity.<sup>[5]</sup>

| Property                                       | Value           | References |
|------------------------------------------------|-----------------|------------|
| Molar Concentration                            | 1.0 M           |            |
| r1 Relaxivity (in plasma, 37°C, 1.5 T)         | ~5.2 L/(mmol·s) |            |
| r2 Relaxivity (in plasma, 37°C, 1.5 T)         | ~6.1 L/(mmol·s) |            |
| Thermodynamic Stability (log K <sub>eq</sub> ) | 21.8            |            |
| Viscosity (37°C)                               | 4.96 mPa·s      |            |
| Osmolality (37°C)                              | 1603 mOsm/kg    |            |

## Safety and Tolerability

Gadobutrol has been extensively studied in clinical trials and post-marketing surveillance and is considered to have a favorable safety profile. The incidence of adverse drug reactions is low, with most being mild to moderate in severity and transient.

| Adverse Drug Reaction (ADR) Incidence    | Rate                                     | Population                   | References |
|------------------------------------------|------------------------------------------|------------------------------|------------|
| Overall ADRs (Clinical Trials)           | 3.4% - 4.0%                              | 4549 - 7856 patients         |            |
| Overall ADRs (Post-marketing)            | 0.0356%                                  | >100 million administrations |            |
| Most Common ADRs                         | Nausea, Headache, Dysgeusia, Feeling Hot | Clinical Trials              |            |
| Serious Adverse Events (Clinical Trials) | <0.1%                                    | 7856 patients                |            |
| ADRs in Pediatric Patients (<18 years)   | 0.5% - 0.84%                             | 1142 - 7292 children         |            |

## Gadosircoclamide: Available Information

**Gadosircoclamide** is identified as a radiodiagnostic and MRI agent. However, it is primarily available from chemical suppliers for research use only, and there is a lack of published studies detailing its efficacy, stability, and safety in comparison to established agents like Gadobutrol.

| Property         | Value                                                           | References |
|------------------|-----------------------------------------------------------------|------------|
| CAS Number       | 1801159-68-1                                                    |            |
| Chemical Formula | C <sub>23</sub> H <sub>38</sub> GdN <sub>5</sub> O <sub>7</sub> |            |
| Molecular Weight | 653.84 g/mol                                                    |            |

One supplier notes that **Gadosircoclamide** can be used as an MRI agent with "high relaxivity, good stability and safety," but provides no supporting experimental data.

## Experimental Protocols

Detailed experimental protocols for **Gadosircoclamide** are not available. The following are generalized methodologies for assessing the key performance characteristics of gadolinium-based contrast agents, which would be applicable to both Gadobutrol and any future studies on **Gadosircoclamide**.

## Relaxivity Measurement

The determination of  $r_1$  and  $r_2$  relaxivities is crucial for characterizing the efficacy of a GBCA.

Methodology:

- Sample Preparation: A series of dilutions of the contrast agent are prepared in a relevant medium, such as human plasma or whole blood, to cover a range of concentrations.
- T1 and T2 Measurement: The longitudinal (T1) and transverse (T2) relaxation times of the water protons in each sample are measured at a specific magnetic field strength (e.g., 1.5 T, 3 T) and temperature (e.g., 37°C) using an MRI scanner or a relaxometer.
- Data Analysis: The reciprocal of the measured relaxation times ( $1/T_1$  and  $1/T_2$ ) are plotted against the concentration of the gadolinium agent.
- Relaxivity Calculation: The slope of the resulting linear plot represents the relaxivity ( $r_1$  or  $r_2$ ) in units of  $\text{L}/(\text{mmol}\cdot\text{s})$ .



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Our Clinical Study Results: Medicines | Sanofi [sanofi.com]
- 2. medkoo.com [medkoo.com]
- 3. Relaxivity of Gadolinium Based Contrast Agent | Bayer Radiology [radiologia.bayer.com]
- 4. Effect of  $r_1$  and  $r_2$  relaxivity of gadolinium-based contrast agents on the  $T_1$ -weighted MR signal at increasing magnetic field strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Comparative Analysis of Gadosircoclamide and Gadobutrol: A Data-Driven Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15550440#comparative-analysis-of-gadosircoclamide-and-gadobutrol>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)